7-methoxy-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. It is characterized by its unique molecular structure, which incorporates a benzofuran core, a methoxy group, and a piperidinyl moiety linked through a pyridazinyl group. This compound exhibits potential pharmacological properties, particularly in the context of antimicrobial activity.
The compound can be sourced from various chemical suppliers, including BenchChem and PubChem, where it is available for research purposes. The molecular formula is with a molecular weight of approximately 380.448 g/mol.
7-methoxy-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide can be classified as:
The synthesis of 7-methoxy-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide involves several key steps:
The synthesis may require optimization for yield and purity, utilizing scalable methods suitable for industrial production. Common reagents include organic solvents and specific catalysts to enhance reaction efficiency.
The molecular structure of 7-methoxy-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide can be described with the following data:
| Property | Value |
|---|---|
| Molecular Formula | C21H24N4O3 |
| Molecular Weight | 380.448 g/mol |
| IUPAC Name | 7-methoxy-N-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]benzofuran-2-carboxamide |
| InChI Key | CYGWDLGLKJZOHS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN=C(C=C1)N2CC(C2)N(C)C(=O)C3=CC4=C(O3)C(=CC=C4)OC |
These structural features contribute to its biological activity and interaction with various molecular targets.
7-methoxy-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide can undergo several chemical reactions:
Reagents commonly used in these reactions include organic solvents like dichloromethane and various catalysts under controlled temperature and pressure conditions to optimize outcomes.
The mechanism of action for 7-methoxy-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide primarily involves its interaction with specific biological targets, notably Mycobacterium tuberculosis H37Ra:
This compound exhibits notable anti-tubercular activity against Mycobacterium tuberculosis H37Ra, indicating its potential as a therapeutic agent.
The physical properties of 7-methoxy-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide include:
Key chemical properties include:
Relevant analyses should be conducted to determine melting point, boiling point, and other thermodynamic properties.
7-methoxy-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide has various applications in scientific research:
This compound exemplifies the intersection of chemistry and biology, highlighting its potential in therapeutic contexts while serving as a valuable tool in synthetic chemistry.
CAS No.: 1397-77-9
CAS No.: 1192-42-3
CAS No.: 11104-40-8
CAS No.: 37734-05-7